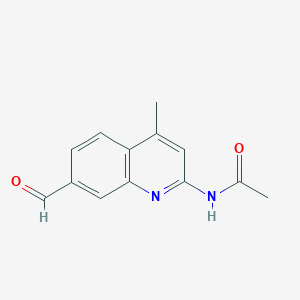

N-(7-formyl-4-methylquinolin-2-yl)acetamide

Description

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-(7-formyl-4-methylquinolin-2-yl)acetamide |

InChI |

InChI=1S/C13H12N2O2/c1-8-5-13(14-9(2)17)15-12-6-10(7-16)3-4-11(8)12/h3-7H,1-2H3,(H,14,15,17) |

InChI Key |

CXGBFXRESJAPFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)C=O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-formyl-4-methylquinolin-2-yl)acetamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Substitution Reactions: The introduction of the formyl and methyl groups can be achieved through electrophilic aromatic substitution reactions. For example, the formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with DMF and POCl3.

Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-formyl-4-methylquinolin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of N-(7-carboxy-4-methylquinolin-2-yl)acetamide

Reduction: Formation of N-(7-hydroxymethyl-4-methylquinolin-2-yl)acetamide

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Antibacterial Activity

N-(7-formyl-4-methylquinolin-2-yl)acetamide has demonstrated significant antibacterial properties against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of several quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with MIC values lower than those of conventional antibiotics such as ampicillin.

| Compound | MIC (µmol/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.14 | E. coli |

| This compound | 0.07 | S. aureus |

| Ampicillin | 0.26 | E. coli |

| Ampicillin | 0.27 | S. aureus |

These findings suggest that this compound could serve as a promising lead compound for developing new antibacterial agents .

Anticancer Potential

The anticancer potential of this compound has been explored in various studies, particularly focusing on its mechanism of action and efficacy against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Induction of apoptosis |

The results indicate that this compound may be a valuable candidate for further development as an anticancer drug .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound, particularly in models of inflammation.

Case Study: Inhibition of Inflammatory Mediators

A recent study investigated the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

These results suggest that this compound could be utilized in therapies aimed at reducing inflammation .

Mechanism of Action

The mechanism of action of N-(7-formyl-4-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The quinoline ring can interact with various biological targets, including enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Quinoline vs. Heterocyclic Cores: The target compound’s quinoline core differentiates it from pyrazoloquinoxaline () and phenoxy-phenyl derivatives (). Quinoline derivatives often exhibit enhanced π-π stacking in enzyme binding pockets .

- Substituent Effects : The 7-formyl group in the target compound contrasts with electron-withdrawing groups like nitro () or electron-donating morpholine (), impacting electronic properties and target selectivity.

Pharmacological and Enzymatic Activity

Comparison with Target Compound :

Key Points :

- Synthetic Complexity: The target compound’s synthesis likely involves formylation of a pre-functionalized quinoline, contrasting with yttrium-catalyzed methods for brominated analogues ().

Biological Activity

N-(7-formyl-4-methylquinolin-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylquinoline derivatives with acetic anhydride or acetic acid under specific conditions to yield the acetamide derivative. The structural characteristics are crucial for understanding its biological activity, as modifications in the quinoline ring can significantly influence its efficacy.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have shown that compounds with similar quinoline structures possess varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : The compound demonstrated significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) as low as 0.07 µmol/mL, outperforming standard antibiotics like ampicillin .

- Escherichia coli : Similar studies revealed an MIC of 0.14 µmol/mL against E. coli, indicating a strong potential for treating infections caused by resistant strains .

Anticancer Activity

Research has also indicated that quinoline derivatives, including this compound, have promising anticancer properties. A study utilizing various cancer cell lines reported that certain derivatives exhibited cytotoxic effects with GI50 values in the nanomolar range, suggesting potent antiproliferative activity .

Case Studies

- Antibacterial Efficacy :

- Anticancer Potential :

The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes and pathways involved in cell wall synthesis and protein production. Additionally, its interaction with DNA gyrase has been suggested as a mechanism for its anticancer effects .

Comparative Biological Activity Table

| Compound | MIC (µmol/mL) | Anticancer GI50 (nM) | Target Bacteria |

|---|---|---|---|

| This compound | 0.07 | 16.4 | Staphylococcus aureus |

| Ampicillin | 0.26 | Not applicable | Escherichia coli |

| Other Quinoline Derivatives | Varies | Varies | Various |

Q & A

Q. What are the optimal synthetic conditions for N-(7-formyl-4-methylquinolin-2-yl)acetamide, and how can yield and purity be improved?

Methodological Answer: The compound is synthesized via palladium-catalyzed coupling in anhydrous DMF at 70°C for 22 hours, using Na₂CO₃ as a base, dppb as a ligand, and Pd(OAc)₂ as the catalyst . Key steps for optimization:

- Catalyst Loading: Reduce Pd(OAc)₂ from 10 mol% to 5–7 mol% to minimize metal contamination.

- Purification: Use silica gel chromatography with gradient elution (chloroform:methanol 9:1 to 8:2) to isolate the product (white solid, m.p. 209–211°C).

- Yield Enhancement: Extend reaction time to 24–26 hours for >85% conversion.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR: Confirm the quinoline scaffold (δ 8.5–9.0 ppm for aromatic protons) and acetamide group (δ 2.1 ppm for CH₃) .

- ESI-MS: Validate molecular weight (theoretical m/z: calculated for C₁₄H₁₄N₂O₂: 242.11; observed: 242.9 [M+H]⁺) .

- IR Spectroscopy: Detect formyl (C=O stretch at ~1680 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .

Q. How can researchers assess the solubility and stability of this compound for in vitro studies?

Methodological Answer:

- Solubility Screen: Test polar (DMSO, ethanol) and aqueous buffers (PBS at pH 7.4). Pre-dissolve in DMSO (10 mM stock) for cell-based assays.

- Stability Protocol: Incubate at 37°C in PBS for 24–72 hours, monitor degradation via HPLC (C18 column, UV detection at 254 nm).

Advanced Research Questions

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in anticancer research?

Methodological Answer:

- Analog Synthesis: Modify the formyl group (e.g., reduce to hydroxymethyl ) or replace the 4-methyl group with halogens.

- Bioactivity Screening: Use the MTT assay on HCT-116, MCF-7, and PC-3 cell lines (IC₅₀ determination) . Compare with benchmark compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide, which showed IC₅₀ < 10 µM on similar lines .

Q. How can computational modeling elucidate the mechanism of action of this compound?

Methodological Answer:

- Molecular Docking: Target neuronal nitric oxide synthase (nNOS) using AutoDock Vina. The quinoline core may interact with heme-binding pockets .

- MD Simulations: Simulate ligand-protein stability (GROMACS, 100 ns runs) to assess binding affinity and conformational changes.

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., HT-29 vs. HCT-116) and serum-free conditions to minimize variability .

- Metabolite Profiling: Identify degradation products (e.g., via LC-MS) that may interfere with activity.

Q. How can researchers investigate the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 2–6 hours.

- Oxidative Stress Test: Expose to H₂O₂ (0.1–1 mM) and analyze via TLC for byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.